molecular formula C23H25N3O2S B2378367 3-(benzyloxy)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide CAS No. 1795087-69-2

3-(benzyloxy)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide

Cat. No.: B2378367
CAS No.: 1795087-69-2
M. Wt: 407.53
InChI Key: KFSZFCWQUPFTPT-UHFFFAOYSA-N
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Description

3-(benzyloxy)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzamide core with a benzyloxy group and a thiazolyl-piperidinyl moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzyloxy)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the benzyloxy group: This step involves the reaction of benzyl alcohol with a suitable benzoyl chloride in the presence of a base such as pyridine to form the benzyloxybenzoyl intermediate.

    Synthesis of the thiazolyl-piperidinyl moiety: This involves the reaction of thiazole with piperidine under specific conditions to form the thiazolyl-piperidinyl intermediate.

    Coupling reaction: The final step involves coupling the benzyloxybenzoyl intermediate with the thiazolyl-piperidinyl intermediate using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(benzyloxy)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoyl group.

    Reduction: The benzamide moiety can be reduced to form the corresponding amine.

    Substitution: The thiazolyl and piperidinyl groups can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of benzoyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted thiazolyl and piperidinyl derivatives.

Scientific Research Applications

3-(benzyloxy)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(benzyloxy)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(benzyloxy)-N-(piperidin-3-yl)methyl)benzamide: Lacks the thiazolyl group, which may affect its reactivity and biological activity.

    3-(benzyloxy)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)aniline: Similar structure but with an aniline group instead of a benzamide group.

Uniqueness

3-(benzyloxy)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide is unique due to the presence of both the benzyloxy and thiazolyl-piperidinyl moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-phenylmethoxy-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2S/c27-22(25-15-19-8-5-12-26(16-19)23-24-11-13-29-23)20-9-4-10-21(14-20)28-17-18-6-2-1-3-7-18/h1-4,6-7,9-11,13-14,19H,5,8,12,15-17H2,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSZFCWQUPFTPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CS2)CNC(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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